molecular formula C21H21ClN2O4S B2582857 6-chloro-4-(4-methoxyphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1251698-95-9

6-chloro-4-(4-methoxyphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B2582857
CAS No.: 1251698-95-9
M. Wt: 432.92
InChI Key: PKYUTYKFKUSUBO-UHFFFAOYSA-N
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Description

“6-chloro-4-(4-methoxyphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione” is a synthetic organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as chloro, methoxyphenyl, and piperidine, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-chloro-4-(4-methoxyphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzothiazine core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the methoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.

    Incorporation of the piperidine-1-carbonyl group: This can be done through acylation reactions using piperidine and suitable acylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols under basic conditions.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new benzothiazine derivatives with potential biological activities.

Biology

In biological research, this compound may be studied for its interactions with various biomolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “6-chloro-4-(4-methoxyphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione” would depend on its specific biological target. Generally, benzothiazine derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. For example, they may inhibit enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4H-1lambda6,4-benzothiazine-1,1-dione: The parent compound without the chloro, methoxyphenyl, and piperidine groups.

    6-chloro-4H-1lambda6,4-benzothiazine-1,1-dione: A simpler derivative with only the chloro group.

    4-(4-methoxyphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione: A derivative with the methoxyphenyl group.

Uniqueness

The uniqueness of “6-chloro-4-(4-methoxyphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione” lies in the combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its simpler analogs. The presence of the piperidine-1-carbonyl group, in particular, may enhance its interaction with biological targets, leading to improved therapeutic potential.

Properties

IUPAC Name

[6-chloro-4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4S/c1-28-17-8-6-16(7-9-17)24-14-20(21(25)23-11-3-2-4-12-23)29(26,27)19-10-5-15(22)13-18(19)24/h5-10,13-14H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYUTYKFKUSUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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